

Decamethylruthenocene: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Decamethylruthenocene

Cat. No.: B15500432

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 84821-53-4

IUPAC Nomenclature: bis(pentamethylcyclopentadienyl)ruthenium(II)

Summary

Decamethylruthenocene, a sandwich compound featuring a ruthenium atom coordinated between two pentamethylcyclopentadienyl ligands, is a subject of growing interest in various scientific fields. Its unique electronic and structural properties make it a valuable asset in catalysis and an intriguing candidate for applications in medicinal chemistry. This document provides a detailed technical guide on **decamethylruthenocene**, covering its synthesis, physicochemical properties, and potential mechanisms of action, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **decamethylruthenocene**, providing a ready reference for its characterization.

Property	Value
CAS Number	84821-53-4
IUPAC Name	bis(pentamethylcyclopentadienyl)ruthenium(II)
Molecular Formula	C ₂₀ H ₃₀ Ru
Molecular Weight	371.52 g/mol

Table 1: General Properties of **Decamethylruthenocene**

Spectroscopic analysis is crucial for the identification and characterization of **decamethylruthenocene**. Below is a compilation of its key spectroscopic data.

Spectroscopic Data	Value
¹ H NMR	singlet
¹³ C NMR	two signals
UV-Vis	λ = 365 nm
Redox Potential	E°(Cp ₂ Ru ^{II} /Cp ₂ Ru ^{III}) vs. Fc/Fc ⁺ in CH ₂ Cl ₂

Table 2: Spectroscopic and Electrochemical Data for **Decamethylruthenocene**[\[1\]](#)[\[2\]](#)

Experimental Protocols

Synthesis of Decamethylruthenocene

A standard method for the synthesis of **decamethylruthenocene** involves the reaction of a ruthenium precursor with a pentamethylcyclopentadienyl source. A general procedure is outlined below:

Materials:

- Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
- Pentamethylcyclopentadiene (Cp*H)

- A suitable reducing agent (e.g., zinc dust)
- An appropriate solvent (e.g., ethanol or tetrahydrofuran)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve ruthenium(III) chloride hydrate in the chosen solvent.
- Add an excess of pentamethylcyclopentadiene to the solution.
- Introduce the reducing agent to the reaction mixture.
- Heat the mixture to reflux for several hours until the reaction is complete, monitoring by a suitable technique such as thin-layer chromatography.
- After cooling to room temperature, filter the reaction mixture to remove any insoluble materials.
- Remove the solvent from the filtrate under reduced pressure.
- Purify the resulting solid by recrystallization or column chromatography to yield **decamethylruthenocene** as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized based on laboratory-specific equipment and desired purity.

Measurement of Redox Potential

The redox potential of **decamethylruthenocene** can be determined using cyclic voltammetry.

Apparatus and Reagents:

- A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)
- Potentiostat

- A solution of **decamethylruthenocene** in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)
- A reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE). Ferrocene can be used as an internal standard.

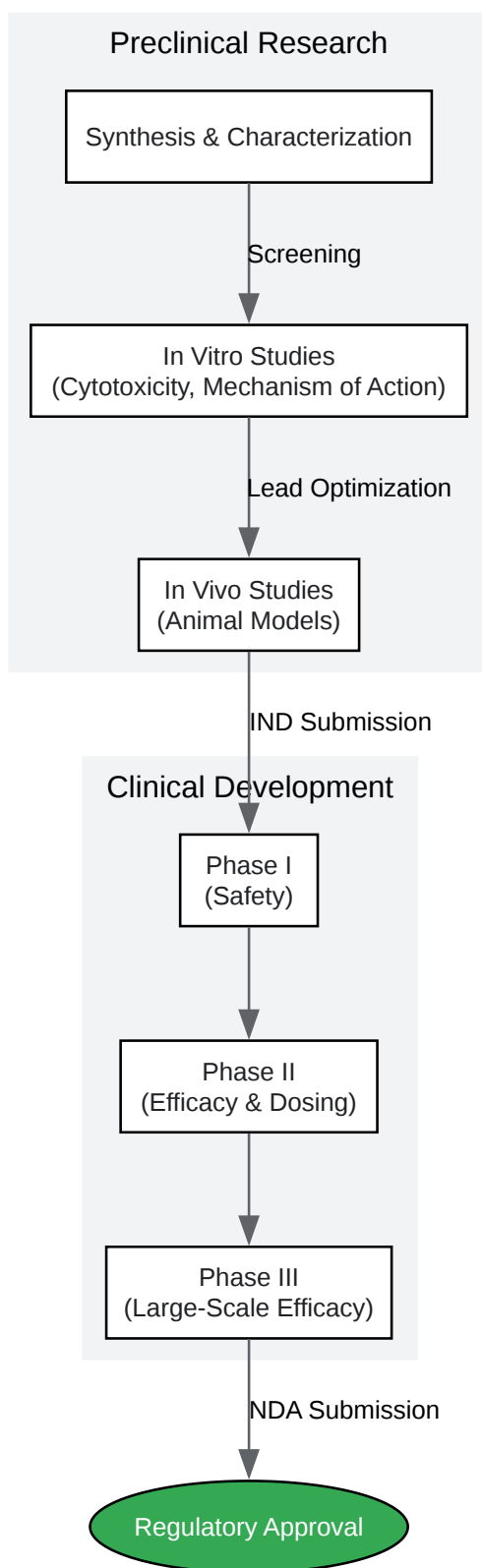
Procedure:

- Prepare a solution of **decamethylruthenocene** and the supporting electrolyte in the chosen solvent.
- Assemble the three-electrode cell with the prepared solution.
- Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox event for the Ru(II)/Ru(III) couple.
- Record the resulting voltammogram. The formal redox potential (E°) can be determined as the midpoint of the anodic and cathodic peak potentials.
- If using an internal standard like ferrocene, the potential of **decamethylruthenocene** can be reported relative to the well-defined ferrocene/ferrocenium (Fc/Fc^+) redox couple.

Potential Applications in Drug Development and Catalysis

While many ruthenium complexes have been investigated for their anticancer properties, the specific cytotoxic activity of **decamethylruthenocene** is an emerging area of research. The established anticancer activity of other ruthenium compounds often involves mechanisms such as DNA binding, inhibition of enzymes like topoisomerases, and induction of apoptosis.[3] Some ruthenium complexes are also known to target cancer cell metabolism by inhibiting lactate production and trans-plasma-membrane electron transport (TPMET) systems.[4]

The workflow for investigating the potential of a new ruthenium compound like **decamethylruthenocene** in a drug development context would typically follow the pathway illustrated below.

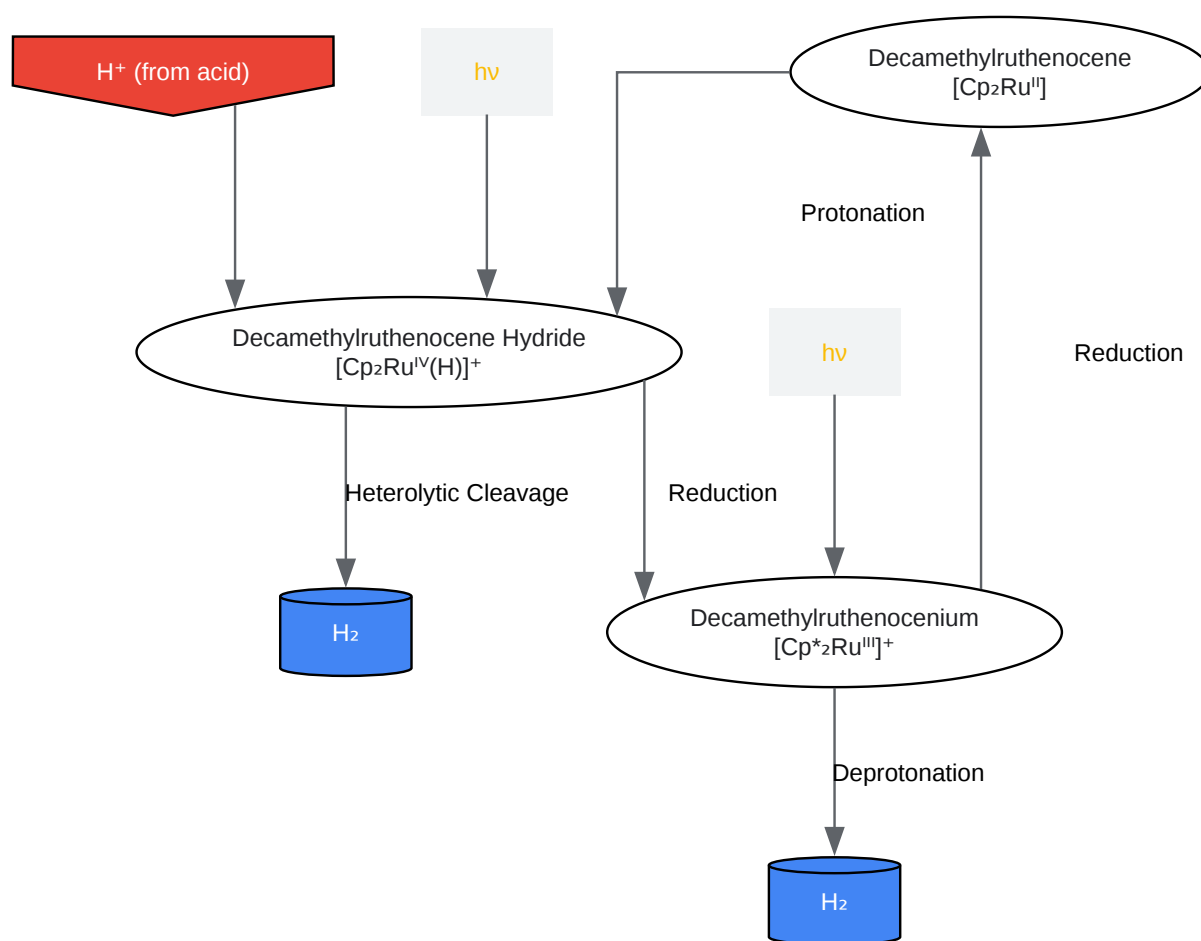


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Drug Development Workflow for a Novel Compound.

Decamethylruthenocene also exhibits interesting catalytic activity, particularly in the context of hydrogen evolution. It can act as a photosensitizer and catalyst for the reduction of protons to molecular hydrogen.[1][5] This process is of significant interest for renewable energy applications.

The proposed mechanism for photo-induced hydrogen evolution by **decamethylruthenocene** involves a two-step process.



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Mechanism of Photo-induced Hydrogen Evolution.

Crystal Structure

The solid-state structure of ruthenocene, the parent compound of **decamethylruthenocene**, has been determined by X-ray crystallography to have an eclipsed conformation of the cyclopentadienyl rings.[6] The addition of the ten methyl groups in **decamethylruthenocene** significantly influences its steric and electronic properties, though the fundamental sandwich structure is retained. Detailed crystallographic data, including bond lengths and angles for **decamethylruthenocene**, are essential for a complete understanding of its reactivity and interactions with biological targets.

This technical guide provides a foundational understanding of **decamethylruthenocene** for professionals in research and drug development. Further investigation into its biological activities and optimization of its properties will be crucial for realizing its full potential in medicinal and materials science.

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